Fostriecin

Overview

Description

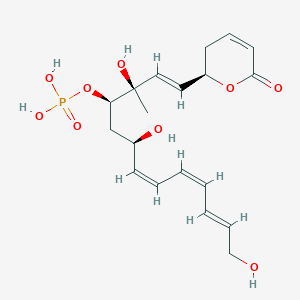

Fostriecin is a naturally occurring phosphate ester that was originally isolated from the soil bacterium Streptomyces pulveraceus. It belongs to a class of natural products that characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain. This compound is known for its potent and selective inhibition of protein serine/threonine phosphatases, as well as DNA topoisomerase II .

Mechanism of Action

Target of Action

Fostriecin, a unique phosphate ester antibiotic, primarily targets protein phosphatases, specifically PP1, PP2A, and PP4 . These phosphatases play a crucial role in cell growth, cell division, and signal transduction . This compound exhibits a remarkable selectivity for PP2A over other phosphatases .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It is a potent inhibitor of PP2A and a weak inhibitor of PP1 . The inhibition of these phosphatases disrupts the balance of phosphorylation in the cell, affecting various cellular processes .

Biochemical Pathways

The inhibition of protein phosphatases by this compound affects several biochemical pathways. These phosphatases are involved in signal transduction and cell cycle control . By inhibiting these phosphatases, this compound disrupts these pathways, leading to changes in cell growth and division .

Result of Action

The inhibition of protein phosphatases by this compound leads to a variety of molecular and cellular effects. It induces a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle . This growth arrest occurs before the completion of mitosis . This compound-induced growth arrest is associated with the aberrant amplification of centrosomes, which results in the formation of abnormal mitotic spindles .

Biochemical Analysis

Biochemical Properties

Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . It exhibits activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction .

Cellular Effects

This compound has shown in vitro activity against leukemia, lung cancer, breast cancer, and ovarian cancer . This activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit several protein phosphatases (PP1, PP2A and PP4) which play an important role in signal transduction, cell growth, and cell division . This inhibition is highly selective for PP2A .

Temporal Effects in Laboratory Settings

This compound causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . This compound does not inhibit UV induced excision repair .

Dosage Effects in Animal Models

In clinical trials, this compound has been used as an anti-tumor agent and has shown few reported side effects in humans . The data obtained from the Phase 1 trials suggests that plasma levels of this compound shown to have antitumor activity in animals can be achieved in humans .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of protein phosphatases and DNA topoisomerase II . This inhibition affects cell growth, cell division, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fostriecin involves several key steps to establish its complex structure. The total synthesis of this compound has been achieved through multiple routes, including the use of Sharpless dihydroxylation to set the absolute stereochemistry at the C-8/9 positions and a Leighton allylation to set the C-5 position of the natural product. In one of the formal syntheses, a Noyori transfer hydrogenation of an ynone was used to set the C-11 position, while the total synthesis employed a combination of asymmetric dihydroxylation and palladium-π-allyl reduction to set the C-11 position. Finally, a trans-hydroboration of the C-12/13 alkyne was used in combination with a Suzuki cross-coupling to establish the Z,Z,E-triene of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. The compound is typically produced in research laboratories for scientific studies rather than on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Fostriecin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within this compound.

Substitution: Substitution reactions can occur at different positions within the molecule, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.

Scientific Research Applications

Fostriecin has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of protein phosphatases and DNA topoisomerase II.

Biology: this compound is used to investigate cellular processes such as cell growth, cell division, and signal transduction.

Industry: While not widely used in industry, this compound’s unique properties make it a valuable compound for research and development in pharmaceutical and biotechnology sectors.

Comparison with Similar Compounds

Fostriecin is structurally related to several other natural products, including:

- Cytostatin

- Phoslactomycin

- Phospholine

- Phosphazomycin

- Leustroducsins

- Sultriecin

These compounds share similar structural features, such as the presence of a phosphate ester and a conjugated diene or triene chain. this compound is unique in its potent and selective inhibition of protein phosphatases, making it a valuable tool for studying these enzymes and their roles in cellular processes .

Biological Activity

Fostriecin, also known as CI-920, is a naturally occurring phosphate monoester produced by the bacterium Streptomyces pulveraceus. It has garnered attention for its significant biological activity, particularly its antitumor properties and its role as a selective inhibitor of serine/threonine protein phosphatases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily as an inhibitor of protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). By inhibiting these enzymes, this compound disrupts various cellular signaling pathways that are critical for cell growth and proliferation. The inhibition leads to the accumulation of phosphorylated proteins, which can induce apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Protein Phosphatases : this compound selectively inhibits PP2A and PP1, leading to altered phosphorylation states of target proteins .

- Induction of Apoptosis : The accumulation of phosphorylated proteins triggers apoptotic pathways in tumor cells .

Biological Activity and Antitumor Effects

This compound has demonstrated potent antitumor activity across various cancer models. Its efficacy has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Research Findings:

- Antitumor Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including leukemia and solid tumors. For instance, it has been reported to reduce cell viability in human leukemia cells significantly .

- Synergistic Effects : this compound has been studied in combination with other chemotherapeutic agents, showing enhanced antitumor activity when used alongside drugs like doxorubicin .

Case Studies

- Case Study 1 : A study involving the treatment of leukemia cells with this compound demonstrated a dose-dependent reduction in cell proliferation and increased rates of apoptosis.

- Case Study 2 : In a murine model of breast cancer, this compound administration resulted in significant tumor regression compared to control groups.

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Efficacy of this compound with Other Anticancer Agents

Properties

IUPAC Name |

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQRJWIYMXZORG-DSWNLJKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868985 | |

| Record name | Fostriecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 300 (mg/mL), Methanol 20 (mg/mL) | |

| Record name | FOSTRIECIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

87810-56-8 | |

| Record name | (+)-Fostriecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87810-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostriecin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostriecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSTRIECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.